

Cypellocarpin C: A Technical Guide to its Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cypellocarpin C is a naturally occurring phenol glycoside that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from species of the Eucalyptus genus, this compound has demonstrated potent antiviral, anti-inflammatory, and antitumor-promoting properties, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of **cypellocarpin C**, detailed experimental protocols for its study, and a visualization of its known biological interactions.

Physicochemical Properties

Cypellocarpin C is a pale pink powder with a complex molecular structure.[1] Its core consists of a chromone nucleus linked to a glucose moiety, which is further esterified with oleuropeic acid.[2] This unique structure contributes to its distinct physicochemical characteristics.

Table 1: General Properties of Cypellocarpin C



Property	Value	Reference(s)
CAS Number	294856-66-9	[2]
Molecular Formula	C26H32O11	[2][3][4]
Molecular Weight	520.53 g/mol	[2][3][4]
Appearance	Pale pink powder	[1]
Source	Dried leaves of Eucalyptus cypellocarpa and Eucalyptus globulus	[1][2]

Table 2: Solubility and Stability of Cypellocarpin C

Solvent	Solubility	Reference(s)
DMSO	Soluble	[2]
Pyridine	Soluble	[2]
Methanol	Soluble	[1][2]
Ethanol	Soluble	[2]
Storage (Solid)	Stable for >24 months at -20°C under argon.	[5]
Storage (Aqueous Solution)	15% degradation in 30 days (hydrolysis of ester bonds) at 40°C/75% RH.	[5]
Storage (Stock Solution)	Up to 24 months (2-8°C). For aliquots in tightly sealed vials at -20°C, useable for up to two weeks.	[2]

Table 3: Spectroscopic Data for Cypellocarpin C



Spectroscopic Technique	Data	Reference(s)
UV-Vis (Methanol)	λmax 238, 255, 285, 315 nm	[1]
Infrared (IR)	vmax 3313, 2972, 2918, 2882, 1705, 1659, 1619, 1581, 1414, 1378, 1343, 1246, 1062, 1018, 842 cm ⁻¹	[1]
High-Resolution Mass Spectrometry (HRMS)	m/z 521.2026 [M+H] ⁺ (calculated for C ₂₆ H ₃₃ O ₁₁ ⁺ , 521.2017)	[1]
¹ H NMR (400 MHz, DMSO-d6)	Characteristic signals at δ 5.32 (d, J = 7.8 Hz, H-1'), δ 2.86 (m, H-2'''), and δ 1.26 (s, C(CH3)2)	[5]

Experimental Protocols Isolation of Cypellocarpin C from Eucalyptus globulus

This protocol describes the extraction and isolation of **cypellocarpin C** from the leaves and twigs of Eucalyptus globulus.

- Plant Material and Extraction:
 - Macerate 2500 g of dried and powdered leaves and twigs of E. globulus in 96% ethanol.
 - Remove the solvent under reduced pressure to obtain a crude extract.
 - Dissolve the crude extract in aqueous methanol and perform a liquid-liquid extraction with n-hexane to remove lipophilic compounds.
 - Subsequently, extract the aqueous methanol phase with chloroform. The chloroform extract, after drying, contains a mixture of compounds including cypellocarpin C.[1]
- Chromatographic Purification:



- Subject the chloroform extract to a series of column chromatography steps using silica gel and Sephadex LH-20, with appropriate solvent systems, to fractionate the components.
- Further purify the fractions containing cypellocarpin C using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[1]

Structural Elucidation of Cypellocarpin C

The structure of the isolated **cypellocarpin C** is confirmed through a combination of spectroscopic methods.

- Mass Spectrometry:
 - Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental composition of the molecule.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Acquire ¹H NMR, ¹³C NMR, COSY, and HMBC spectra to establish the connectivity of protons and carbons and to elucidate the detailed structure of the molecule.[1][2]
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
 - Obtain IR spectra to identify functional groups present in the molecule.[1]
 - Record UV-Vis spectra to observe the electronic transitions within the chromophore of the molecule.[1]

Anti-Herpes Simplex Virus Type 2 (HSV-2) Activity Assay

This protocol outlines the procedure to evaluate the in vitro antiviral activity of **cypellocarpin C** against HSV-2.

- Cell Culture and Cytotoxicity Assay:
 - Culture Vero cells (a continuous cell line derived from the kidney of an African green monkey) in an appropriate medium.



- Determine the 50% cytotoxic concentration (CC₅₀) of cypellocarpin C on Vero cells using
 a suitable cytotoxicity assay, such as the neutral red dye-uptake method.[1]
- Antiviral Activity Assay (Titer Reduction Assay):
 - Infect Vero cell monolayers with a known titer of HSV-2.
 - Treat the infected cells with various concentrations of cypellocarpin C. Acyclovir is used as a positive control.
 - After a suitable incubation period, quantify the viral load using quantitative real-time reverse transcription PCR (qRT-PCR).
 - The 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the viral titer by 50%, is then calculated.[1]

Anti-Inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory potential of cypellocarpin C.

- Cell Culture and Treatment:
 - Use THP-1-XBlue[™]-MD2-CD14 cells, a human monocytic cell line engineered to report NF-κB/AP-1 activation.
 - Differentiate the THP-1 monocytes into macrophages using phorbol myristate acetate (PMA).
 - Pre-treat the differentiated macrophages with cypellocarpin C for 1 hour.
- Induction of Inflammation and Measurement of NF-kB/AP-1 Activity:
 - Stimulate the pre-treated cells with lipopolysaccharide (LPS) to induce an inflammatory response.
 - After 24 hours, measure the activation of the NF-κB/AP-1 signaling pathway by quantifying the secreted alkaline phosphatase (SEAP) reporter protein in the culture medium.[1]



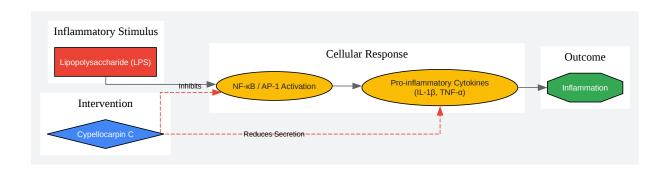
- Measurement of Pro-inflammatory Cytokines:
 - In a parallel experiment, treat LPS-stimulated THP-1 macrophages with cypellocarpin C.
 - Measure the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Biological Activity and Logical Relationships

Cypellocarpin C has demonstrated significant potential in several areas of therapeutic interest. Its biological activities are attributed to its unique chemical structure.

Anti-Inflammatory Activity

Cypellocarpin C has been shown to possess anti-inflammatory properties. While a specific signaling pathway has not been fully elucidated, its activity is linked to the modulation of key inflammatory mediators. The compound's ability to reduce the secretion of pro-inflammatory cytokines IL-1 β and TNF- α in LPS-stimulated macrophages suggests an interference with the inflammatory cascade.[1] This is likely mediated through the inhibition of transcription factors such as NF-κB and AP-1, which are pivotal in the expression of these cytokines.



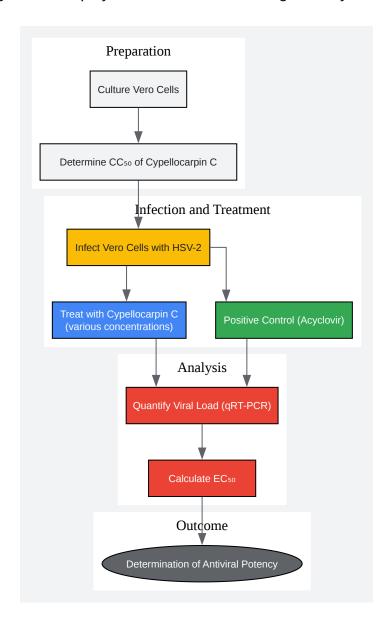
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Caption: Logical relationship of **Cypellocarpin C**'s anti-inflammatory action.

Antiviral Activity



Cypellocarpin C has exhibited potent antiviral activity, particularly against Herpes Simplex Virus Type 2 (HSV-2).[1] Notably, it has been reported to be more effective than the commonly used antiviral drug, acyclovir.[1] While the precise mechanism of its antiviral action is still under investigation, its superior potency suggests a potentially different or more efficient mode of action than inhibiting viral DNA polymerase, which is the target of acyclovir.



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